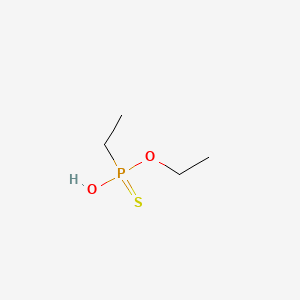![molecular formula C20H26N2Si B14173507 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole CAS No. 921755-74-0](/img/structure/B14173507.png)
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the trimethylsilyl group and the butyl chain in this compound enhances its chemical properties, making it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, followed by the introduction of the butyl and trimethylsilyl groups. One common method involves the reaction of o-phenylenediamine with 2-(trimethylsilyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate benzimidazole. This intermediate is then alkylated with butyl bromide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced benzimidazole products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetra-n-butylammonium fluoride, other fluoride sources.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Desilylated benzimidazole products.
科学研究应用
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
作用机制
The mechanism of action of 1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-Butyl-2-phenyl-1H-benzimidazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-[2-(Trimethylsilyl)phenyl]-1H-benzimidazole: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a benzimidazole ring.
Uniqueness
1-Butyl-2-[2-(trimethylsilyl)phenyl]-1H-benzimidazole is unique due to the presence of both the butyl and trimethylsilyl groups, which confer distinct chemical properties, such as increased lipophilicity and steric hindrance. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
921755-74-0 |
|---|---|
分子式 |
C20H26N2Si |
分子量 |
322.5 g/mol |
IUPAC 名称 |
[2-(1-butylbenzimidazol-2-yl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C20H26N2Si/c1-5-6-15-22-18-13-9-8-12-17(18)21-20(22)16-11-7-10-14-19(16)23(2,3)4/h7-14H,5-6,15H2,1-4H3 |
InChI 键 |
ZMRPWHPAQZOPBR-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=CC=CC=C2N=C1C3=CC=CC=C3[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


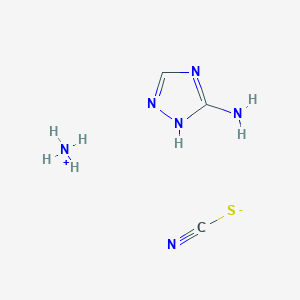
![1-(2,3-dimethoxyphenyl)-N-[4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1-piperazinyl]methanimine](/img/structure/B14173442.png)
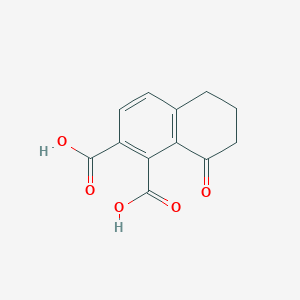
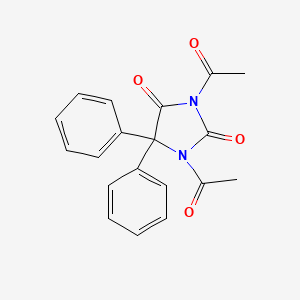

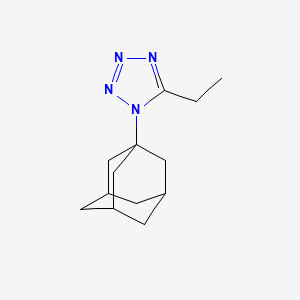

![1,2-Benzenediol, 3-[(E)-((4-bromophenyl)imino)methyl]-](/img/structure/B14173470.png)
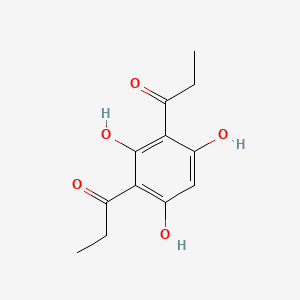

![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-1,3-dimethyl-1H-indene](/img/structure/B14173497.png)
![3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde](/img/structure/B14173501.png)

